
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide
説明
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide, also known as CFN-99554, is a chemical compound that belongs to the family of amides. It is a novel and potent analgesic drug that has been developed for the treatment of chronic pain.
作用機序
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which in turn activate cannabinoid receptors and produce analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in various animal models of chronic pain, without producing the undesirable side effects associated with traditional analgesic drugs, such as opioids. This compound has also been shown to reduce anxiety-like behavior and improve cognitive function in rodents.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide for lab experiments is its high potency and selectivity for FAAH inhibition, which allows for precise control of endocannabinoid levels in the body. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
Future research on N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide may focus on its potential use in combination with other analgesic drugs, such as opioids, to enhance their effectiveness and reduce their side effects. Additionally, further studies may investigate the long-term safety and efficacy of this compound in human clinical trials, as well as its potential use in other therapeutic areas, such as anxiety disorders and neurodegenerative diseases.
In conclusion, this compound is a promising new analgesic drug that has been extensively studied for its potential use in the treatment of chronic pain. Its selective inhibition of FAAH and subsequent increase in endocannabinoid levels make it a promising alternative to traditional analgesic drugs, such as opioids. Further research is needed to fully understand the potential of this compound in the treatment of chronic pain and other therapeutic areas.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide has been extensively studied for its analgesic properties in preclinical models of chronic pain. It has been shown to be effective in reducing pain sensitivity in various animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been investigated for its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms in rodents.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMYPYADLFJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



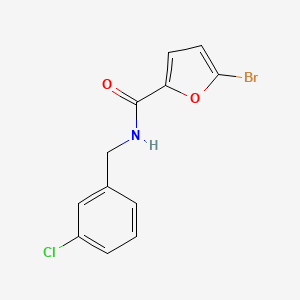
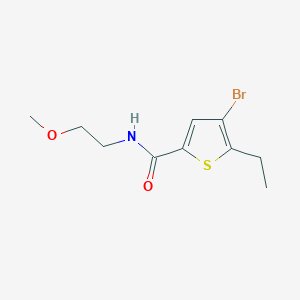
![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
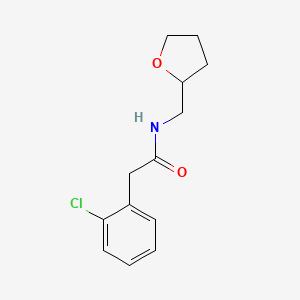
![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)
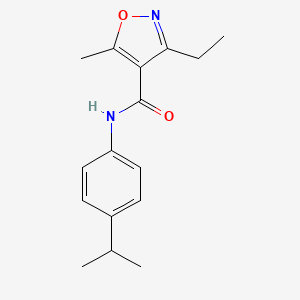
![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
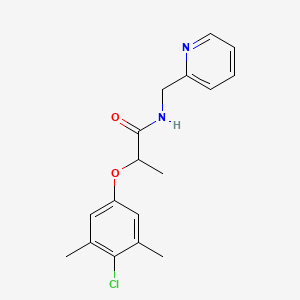
![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
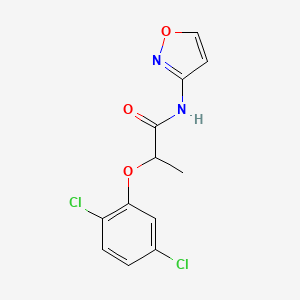
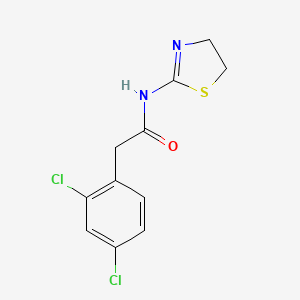

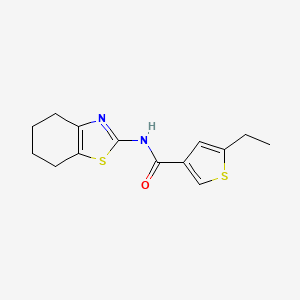
![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)